1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate
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Overview
Description
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl group, a methyl group, a tosyl group, and a cyclohexylacetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Sulfonation to introduce the tosyl group: This step involves the reaction of the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine.
Esterification to attach the cyclohexylacetate moiety: This can be done by reacting the pyrazole derivative with cyclohexylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazole
- 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl acetate
- 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl cyclohexylcarboxylate
Uniqueness
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate is unique due to the presence of both the cyclohexylacetate moiety and the tosyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-16-11-13-19(14-12-16)30(27,28)21-17(2)24-25(23(3,4)5)22(21)29-20(26)15-18-9-7-6-8-10-18/h11-14,18H,6-10,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPSUQTWJUGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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